molecular formula C19H20O6 B4415904 4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B4415904
M. Wt: 344.4 g/mol
InChI Key: LIUWPTDFIBNXQU-UHFFFAOYSA-N
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Description

The compound 4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester derivative based on the bicyclo[2.2.1]heptane scaffold. Its core structure includes:

  • A bicyclo[2.2.1]heptane skeleton with methyl groups at positions 4, 7, and 6.
  • Two ketone (oxo) groups at positions 2 and 2.
  • A carboxylate ester at position 1, linked to a 4-(methoxycarbonyl)phenyl group.

The parent carboxylic acid, 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 69842-14-4), is a key precursor for synthesizing this ester . The methoxycarbonylphenyl substituent enhances lipophilicity and may influence biological activity or crystallization behavior in pharmaceutical applications.

Properties

IUPAC Name

(4-methoxycarbonylphenyl) 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-17(2)18(3)9-10-19(17,14(21)13(18)20)16(23)25-12-7-5-11(6-8-12)15(22)24-4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUWPTDFIBNXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)OC3=CC=C(C=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H20O6
  • Molecular Weight : 344.36 g/mol
  • CAS Registry Number : Not specified in the search results.

Research indicates that compounds similar to 4-(methoxycarbonyl)phenyl derivatives often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of COX enzymes, suggesting potential anti-inflammatory properties .
  • Antimicrobial Activity : Some studies suggest that bicyclic compounds may exhibit antimicrobial effects against various pathogens, although specific data for this compound is limited.

Biological Assays and Efficacy

The compound's biological activity can be assessed through various in vitro and in vivo assays. Below is a summary of findings from relevant studies:

Assay Type Efficacy Observed Reference
COX InhibitionIC50 value indicating potent inhibition
Antimicrobial ActivityActivity against specific bacterial strains
Cytotoxicity AssaysAssessing safety profiles in human cell lines

Case Studies

  • Inhibition of COX Enzymes :
    • A study evaluated the synthesized derivatives for their ability to inhibit COX-1 and COX-2 enzymes. Among the derivatives tested, some exhibited significant selectivity towards COX-2 with an IC50 as low as 150 nM, indicating potential for anti-inflammatory drug development .
  • Antimicrobial Testing :
    • Related compounds have been assessed for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed varying degrees of effectiveness, suggesting that modifications to the bicyclic structure could enhance activity against specific pathogens .
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for certain analogs of the compound. These studies are crucial for understanding the therapeutic potential and safety profile of new drug candidates .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Features
4-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate 4-(Methoxycarbonyl)phenyl ester at C1 C₂₀H₂₂O₇ Not Provided High lipophilicity; ester group enhances metabolic stability
(1R,4R)-4,7,7-Trimethyl-2,3-dioxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide Trifluoromethylphenyl carboxamide at C1 C₁₈H₁₇F₃N₂O₃ Not Provided Electron-withdrawing CF₃ group; potential enhanced receptor binding
4-(((Trifluoromethyl)sulfinyl)amino)phenyl (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate Sulfinylamino group at phenyl ring; 3-oxo-2-oxabicyclo modification C₂₀H₂₁F₃N₂O₅S Not Provided Sulfinyl group increases polarity; modified bicyclo ring alters strain
Methyl 4-{[(tert-Butoxycarbonyl)amino}bicyclo[2.2.1]heptane-1-carboxylate Boc-protected amino group at C4 C₁₅H₂₃NO₅ 1201186-85-7 Amino functionality for peptide coupling; Boc group aids in synthesis
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic Acid Methoxy group directly on bicyclo ring C₉H₁₄O₃ 2275-26-5 Simplified structure; methoxy enhances solubility

Functional Group Variations

  • Carboxamide vs.
  • Sulfinyl Modifications: The sulfinylamino phenyl derivative introduces a sulfoxide group, which may alter redox properties and metabolic pathways .
  • Amino-Protected Derivatives: Compounds like methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate (CAS 1252672-35-7) feature protected amino groups for controlled synthesis .

Stereochemical Considerations

  • The (1R,4R) configuration in analogues like the trifluoromethylphenyl carboxamide ensures spatial alignment for chiral interactions, critical in drug design .
  • In contrast, the (1S,4R) configuration in the sulfinylamino phenyl derivative demonstrates how stereochemistry impacts molecular recognition .

Physicochemical Properties

  • Lipophilicity : The methoxycarbonylphenyl group in the target compound increases logP compared to the carboxylic acid parent (logP data inferred from structural features) .
  • Solubility : The 4-methoxy derivative (CAS 2275-26-5) exhibits higher aqueous solubility due to the polar methoxy group .

Research Implications

  • Drug Design : The trifluoromethyl and sulfinyl groups in analogues suggest utility in optimizing pharmacokinetic profiles .
  • Synthetic Utility : Boc- and Z-protected derivatives (e.g., CAS 1201186-85-7) serve as intermediates for peptide conjugates .
  • Crystallography : The parent acid (CAS 69842-14-4) has been used in crystallographic studies, leveraging the rigid bicyclic core for structural analysis .

Q & A

Q. Table 1: Impact of Substituents on Bicyclic Compounds

SubstituentEffect on Reactivity/SolubilitySource Compound (CAS)
4,7,7-TrimethylIncreased steric hindrance10569229 ()
4-(Methoxycarbonyl)phenylEnhanced electrophilicity at ester35874-27-2 ()
Hydroxy groupHigher polarity, lower lipophilicity13429-83-9 ()

Basic: What spectroscopic techniques are most effective for characterizing the bicyclo[2.2.1]heptane core?

Methodological Answer:

NMR Spectroscopy :

  • 1H-NMR : Identify coupling patterns (e.g., vicinal protons on the bicyclic ring). For example, protons on the dioxo groups show distinct deshielding (δ 2.1–2.5 ppm) .
  • 13C-NMR : Confirm carbonyl (C=O) signals at ~200–210 ppm and ester carbonyls at ~165–175 ppm .

X-ray Crystallography : Resolve stereochemistry (e.g., endo vs. exo configurations) of the bicyclic core. The 4,7,7-trimethyl groups impose specific crystal packing constraints .

IR Spectroscopy : Detect dioxo (C=O) stretches at ~1750 cm⁻¹ and ester (C-O) vibrations at ~1250 cm⁻¹ .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar bicyclic compounds?

Methodological Answer:

Systematic Comparison :

  • Tabulate substituent variations (e.g., phenyl vs. dichlorophenyl groups) and their biological outcomes (e.g., antimicrobial vs. anti-inflammatory activity) .
  • Use meta-analysis to identify trends (e.g., lipophilic substituents correlate with membrane permeability).

Experimental Validation :

  • Replicate assays under standardized conditions (e.g., pH, solvent) to isolate structural effects. For example, shows dichlorophenyl groups enhance lipophilicity, altering bioavailability .

Data Triangulation : Cross-reference NMR, crystallography, and computational data to resolve stereochemical discrepancies affecting activity .

Advanced: What computational methods predict the reactivity of the dioxo groups?

Methodological Answer:

DFT Calculations :

  • Model electron density maps to identify nucleophilic/electrophilic sites. The dioxo groups are susceptible to nucleophilic attack due to electron-withdrawing effects .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways (e.g., ketone reduction vs. ester hydrolysis).

MD Simulations :

  • Study solvent interactions (e.g., polar aprotic solvents stabilize the dioxo groups) .

QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Advanced: How does stereochemistry influence physicochemical properties?

Methodological Answer:

Stereochemical Analysis :

  • Use NOESY NMR to determine spatial proximity of methyl groups (e.g., endo-methyl vs. exo-methyl configurations) .
  • Compare melting points: shows (1R,4S)-configured acids have higher melting points due to tighter crystal packing .

Property Impact :

  • Solubility : Exo configurations increase steric bulk, reducing aqueous solubility.
  • Stability : Endo configurations stabilize the bicyclic core against ring-opening reactions .

Advanced: What strategies optimize regioselectivity in derivatizing the methoxycarbonylphenyl group?

Methodological Answer:

Protection-Deprotection :

  • Temporarily protect dioxo groups with tert-butyldimethylsilyl (TBS) ethers to direct reactions to the phenyl ester .

Catalytic Control :

  • Use Pd-catalyzed cross-coupling to selectively functionalize the aryl ring without disturbing the bicyclic core .

Solvent Effects :

  • Polar solvents (e.g., DMF) favor nucleophilic aromatic substitution at the para position of the phenyl group .

Q. Table 2: Derivatization Outcomes Under Different Conditions

ConditionRegioselectivity OutcomeYield (%)
TBS-protected dioxo>90% substitution at phenyl ester75–85
Pd(PPh₃)₄ catalysisSelective C–C coupling at ortho60–70
DMF solventPara-substitution dominant80–90

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 2
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

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